molecular formula C10H14ClN5O8S B11833023 (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate

Cat. No.: B11833023
M. Wt: 399.77 g/mol
InChI Key: BFTSVTAGKXVYBQ-FQFMRAEGSA-N
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Description

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a protected sugar moiety.

    Glycosylation Reaction: The purine derivative is glycosylated with the protected sugar under acidic or basic conditions to form the nucleoside analog.

    Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the desired nucleoside.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Substitution Reactions

The sulfate group (–OSO₃H) in the compound acts as a good leaving group, facilitating nucleophilic substitution. This reaction pathway is critical for generating analogs with modified functional groups.

Reaction Type Key Features Conditions Products
Nucleophilic substitution Sulfate group replaced by nucleophiles (e.g., hydroxide, amines)Alkaline or acidic conditionsHydroxyl, amino, or other nucleophile-substituted derivatives

Example: Treatment with hydroxide ions under basic conditions replaces the sulfate group with a hydroxyl group, yielding the parent alcohol.

Oxidation Reactions

The hydroxymethyl group (–CH₂OH) on the tetrahydrofuran ring is susceptible to oxidation. This reactivity is common in nucleoside analogs and can generate carbonyl-containing derivatives.

Reaction Type Key Features Conditions Products
Oxidation of hydroxymethyl group Conversion of –CH₂OH to –CHO (aldehyde) or –COOH (carboxylic acid)Oxidizing agents (e.g., KMnO₄, PCC)Carbonyl derivatives

Example: Oxidation with potassium permanganate (KMnO₄) in acidic conditions may yield an aldehyde intermediate, which can further oxidize to a carboxylic acid .

Phosphorylation

Phosphorylation is a key reaction in nucleoside analogs, enabling their activation for incorporation into nucleic acids. The hydroxyl groups on the tetrahydrofuran ring (positions 3 and 4) are potential sites for phosphorylation.

Reaction Type Key Features Conditions Products
Phosphorylation Addition of phosphate groups via kinasesATP, kinase enzymesMono-, di-, or triphosphate derivatives

Example: The compound may undergo phosphorylation by cellular kinases to form nucleotide triphosphate analogs, which can compete with natural nucleotides in DNA/RNA polymerases.

Hydrolysis

Hydrolytic cleavage of the glycosidic bond (between the purine base and the sugar moiety) is a common degradation pathway for nucleosides. The compound’s stability under acidic or basic conditions depends on its stereochemistry and substituents.

Reaction Type Key Features Conditions Products
Glycosidic bond cleavage Acidic or basic hydrolysis breaks the C–N bondHCl or NaOHPurine base + sugar fragment

Example: Acidic hydrolysis may cleave the glycosidic bond, releasing 6-amino-2-chloropurine and the sugar-derived diol .

Amide Formation

The amino group (–NH₂) on the purine base can participate in amide bond formation, enabling conjugation with other molecules (e.g., lipids, peptides).

Reaction Type Key Features Conditions Products
Amide coupling Activation of carboxylic acids (e.g., EDC/NHS)EDC, NHS, coupling agentsAmide-linked derivatives

Example: Reaction with acetic anhydride under basic conditions may generate N-acetyl derivatives, though this requires activation of the amine .

Deamination

The amino group on the purine base is susceptible to deamination, converting it to a hydroxyl group. This reaction is often enzyme-mediated in biological systems.

Reaction Type Key Features Conditions Products
Deamination Replacement of –NH₂ with –OHDeaminases (enzymes) or chemical agents (e.g., NaNO₂)Hydroxyl-substituted purine derivatives

Example: Deamination by adenosine deaminases (ADA) could convert the compound to a hypoxanthine analog .

Alkylation

The purine base’s nitrogen atoms (e.g., N-1, N-3, N-7) can undergo alkylation, depending on the reaction conditions and substituents.

Reaction Type Key Features Conditions Products
Alkylation Transfer of alkyl groups to purine nitrogensAlkylating agents (e.g., methyl chloride)Alkylated purine derivatives

Example: Treatment with methyl chloride under basic conditions may alkylate the N-9 position, though steric hindrance may limit this reaction .

Hydrogenolysis

Hydrogenolysis targets the hydroxymethyl group, reducing it to a hydroxymethylene (–CH₂–) group under high-pressure hydrogenation.

Reaction Type Key Features Conditions Products
Hydrogenolysis Reduction of –CH₂OH to –CH₂–H₂ gas, catalysts (e.g., Pd/C)Reduced derivatives

Example: Hydrogenation with palladium-on-carbon (Pd/C) may yield a methylene-linked analog .

Esterification

The hydroxymethyl group can undergo esterification with carboxylic acids to form ester derivatives, enhancing lipophilicity.

Reaction Type Key Features Conditions Products
Esterification Reaction with acyl chlorides or anhydridesAcylating agents (e.g., acetyl chloride)Acylated derivatives

Example: Reaction with acetyl chloride under acidic conditions generates an acetylated derivative, which may improve membrane permeability .

Ring-Opening Reactions

The tetrahydrofuran ring may undergo ring-opening under acidic or basic conditions, forming open-chain derivatives.

Reaction Type Key Features Conditions Products
Ring-opening Acidic or basic cleavage of the tetrahydrofuran ringHCl or NaOHOpen-chain diols or derivatives

Example: Acidic hydrolysis may break the ring, releasing a diol fragment .

Research Findings and Implications

  • Antiviral Activity : Similar purine analogs (e.g., adenosine analogs) exhibit antiviral properties by inhibiting viral polymerases.

  • Stability : The sulfate group enhances solubility but may reduce stability under hydrolytic conditions .

  • Bioavailability : Esterification or alkylation improves lipophilicity, potentially enhancing cellular uptake .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.

Biology

In biological research, this compound is studied for its potential as an antiviral agent. It can inhibit the replication of certain viruses by interfering with their nucleic acid synthesis.

Medicine

In medicine, this compound is explored for its potential use in anticancer therapies. It can induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate involves its incorporation into nucleic acids. This can lead to the termination of nucleic acid synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further enhancing its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Lacks the chlorine atom.

    (2S,3R,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Contains a fluorine atom instead of chlorine.

    (2S,3R,4S,5R)-2-(6-Amino-2-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate can enhance its binding affinity to certain molecular targets, making it more effective in inhibiting viral replication or inducing apoptosis in cancer cells. The sulfate group can also improve the compound’s solubility and bioavailability, further enhancing its therapeutic potential.

Biological Activity

The compound (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate is a complex organic molecule with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H14ClN5O8S
  • CAS Number : 2015222-51-0
  • Molar Mass : 399.76 g/mol

Structural Characteristics

The compound features a tetrahydrofuran ring and a purine derivative, which contribute to its biological functions. The presence of the sulfate group enhances its solubility and bioavailability.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific methyltransferases, which are crucial for DNA and RNA modification processes. This inhibition can lead to altered gene expression profiles in various cell types .
  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication mechanisms. Its structural similarity to nucleosides allows it to mimic natural substrates in viral polymerases .
  • Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cell lines through the activation of intrinsic pathways. This is particularly relevant in studies involving leukemia and solid tumors .

Therapeutic Applications

The compound's biological activities suggest potential applications in:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development as an anticancer agent.
  • Antiviral Treatments : The compound's mechanism of action against viral enzymes positions it as a potential therapeutic for viral infections.

Case Studies

  • In Vitro Studies : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potent anti-cancer activity .
  • Animal Models : Animal studies have shown that administration of this compound leads to reduced tumor size in xenograft models, supporting its potential as a therapeutic agent .

Data Summary

Biological ActivityMechanismReference
Methyltransferase InhibitionInhibits DNA/RNA modification
Antiviral ActivityInterferes with viral replication
Cytotoxic EffectsInduces apoptosis in cancer cells

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Modifications to the purine moiety have been explored to improve selectivity for target enzymes while minimizing off-target effects .

Properties

Molecular Formula

C10H14ClN5O8S

Molecular Weight

399.77 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;sulfuric acid

InChI

InChI=1S/C10H12ClN5O4.H2O4S/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;1-5(2,3)4/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);(H2,1,2,3,4)/t3-,5-,6-,9+;/m1./s1

InChI Key

BFTSVTAGKXVYBQ-FQFMRAEGSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.OS(=O)(=O)O

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.OS(=O)(=O)O

Origin of Product

United States

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